Cas no 2174002-62-9 (4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde)
2174002-62-9 structure
Product Name:4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
CAS-Nr.:2174002-62-9
MF:C14H16O3
MW:232.275044441223
CID:6000522
PubChem ID:165745390
Update Time:2025-05-20
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Oxabicyclo[2.1.1]hexane-1-carboxaldehyde, 4-[(phenylmethoxy)methyl]-
- 4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde
- 4-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
- 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
- 2174002-62-9
- EN300-37375183
- EN300-1664172
-
- Inchi: 1S/C14H16O3/c15-9-14-7-13(8-14,11-17-14)10-16-6-12-4-2-1-3-5-12/h1-5,9H,6-8,10-11H2
- InChI-Schlüssel: SKUMFMIMPTWCIK-UHFFFAOYSA-N
- Lächelt: C12(C=O)CC(COCC3=CC=CC=C3)(C1)CO2
Berechnete Eigenschaften
- Genaue Masse: 232.109944368g/mol
- Monoisotopenmasse: 232.109944368g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 5
- Komplexität: 288
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topologische Polaroberfläche: 35.5Ų
Experimentelle Eigenschaften
- Dichte: 1.295±0.06 g/cm3(Predicted)
- Siedepunkt: 334.6±17.0 °C(Predicted)
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37375183-50mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 50mg |
$3598.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-100mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 100mg |
$3770.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-250mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 250mg |
$3941.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-500mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 500mg |
$4113.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-1000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 1000mg |
$4283.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-2500mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 2500mg |
$8397.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-5000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 5000mg |
$12422.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-10000mg |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 10000mg |
$18421.0 | 2023-09-21 | ||
| Enamine | EN300-37375183-0.05g |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 95.0% | 0.05g |
$3603.0 | 2025-03-18 | |
| Enamine | EN300-37375183-0.1g |
4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde |
2174002-62-9 | 95.0% | 0.1g |
$3774.0 | 2025-03-18 |
4-(benzyloxy)methyl-2-oxabicyclo2.1.1hexane-1-carbaldehyde Verwandte Literatur
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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